molecular formula C23H15Cl2N3O B11688670 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11688670
M. Wt: 420.3 g/mol
InChI Key: DFPITLPOEYUZKN-VULFUBBASA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Properties

Molecular Formula

C23H15Cl2N3O

Molecular Weight

420.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H15Cl2N3O/c24-17-11-10-16(20(25)12-17)14-26-28-23(29)19-13-22(15-6-2-1-3-7-15)27-21-9-5-4-8-18(19)21/h1-14H,(H,28,29)/b26-14+

InChI Key

DFPITLPOEYUZKN-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-phenylquinoline-4-carbohydrazide in the presence of an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone bond (-NH-N=C-) undergoes acid-catalyzed hydrolysis, yielding 2-phenylquinoline-4-carbohydrazide and 2,4-dichlorobenzaldehyde as primary products . This reaction is critical for regenerating precursor molecules in synthetic workflows.

Conditions :

  • Solvent : Ethanol/water mixture (1:1 v/v)

  • Catalyst : 10% HCl

  • Temperature : Reflux (80°C)

  • Time : 4–6 hours

Mechanistic Pathway :

  • Protonation of the hydrazone nitrogen

  • Nucleophilic attack by water at the electrophilic carbon

  • Cleavage of the C=N bond to release aldehyde and hydrazide

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization reactions to form heterocyclic systems. Notably, it reacts with active methylene compounds (e.g., ethyl acetoacetate) to generate pyrazoline derivatives .

Example Reaction :

ReactantConditionsProduct
Ethyl acetoacetateDABCO (25 mol%), solvent-free5-Acetyl-3-(2,4-dichlorophenyl)-1-(2-phenylquinolin-4-yl)pyrazoline
90°C, 2 hours

Key Features :

  • Cyclization is facilitated by the electron-withdrawing quinoline ring

  • DABCO acts as a base to deprotonate the active methylene compound

Nucleophilic Substitution

The electron-deficient 2,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and alkoxides .

Reactivity Trends :

NucleophileConditionsProduct
PiperazineDMF, 80°C, 12 hours2-Phenylquinoline-4-carbohydrazide with 4-piperazinyl substitution
Sodium methoxideMethanol, refluxMethoxy-substituted derivative
ThiophenolK₂CO₃, DMSO, 100°CThioether analog

Structural Impact :

  • Substitution at the para -chlorine position dominates due to steric and electronic factors

Redox Reactions

The hydrazone moiety acts as a reducing agent in the presence of transition metals:

Example : Reduction of Fe³⁺ to Fe²⁺

  • Reaction :
    N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide+FeCl3Oxidized hydrazone+FeCl2\text{N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide} + \text{FeCl}_3 \rightarrow \text{Oxidized hydrazone} + \text{FeCl}_2

  • Applications :

    • Redox-based sensor development

    • Catalytic systems in organic synthesis

Condensation Reactions

The compound serves as a precursor for synthesizing Schiff base derivatives via condensation with aldehydes or ketones:

General Protocol :

  • React with substituted benzaldehydes in ethanol

  • Catalyze with glacial acetic acid

  • Reflux for 8–12 hours

Outcome :

  • Extended π-conjugated systems with enhanced fluorescence properties

  • Derivatives show potential as chemosensors for metal ions

Stability Under Oxidative Conditions

Exposure to strong oxidants (e.g., KMnO₄, H₂O₂) leads to degradation:

Primary Degradation Pathways :

  • Quinoline ring oxidation : Formation of quinoline-N-oxide derivatives

  • Hydrazone bond cleavage : As observed in hydrolysis

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a lead structure in the development of new therapeutic agents. Its unique quinoline and hydrazone functionalities provide a platform for the synthesis of derivatives with enhanced biological activities.

  • Anticancer Activity : Research indicates that quinoline derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), such as c-Met, which are implicated in cancer progression. The structural features of N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide may enhance its efficacy in targeting these pathways, making it a candidate for further investigation in cancer therapeutics .
  • Neuroprotective Effects : Quinoline derivatives have been studied for their potential neuroprotective effects. The ability to inhibit acetylcholinesterase activity suggests that compounds like this compound could be explored for treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various strains of bacteria and fungi. The presence of the quinoline moiety is often associated with enhanced antimicrobial activity.

  • In Vitro Studies : Various studies have reported that derivatives of quinoline exhibit substantial antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Microorganism Activity Reference
Staphylococcus aureusInhibited
Escherichia coliModerate inhibition
Candida albicansSignificant activity

Synthesis of Novel Compounds

This compound serves as a versatile intermediate for the synthesis of more complex molecules.

  • Derivatives Development : The hydrazone functionality allows for further modifications, enabling the synthesis of derivatives with tailored biological activities. This approach is crucial in drug design where specific interactions with biological targets are desired .

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted by Garudacharia et al. evaluated various quinoline derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against a range of pathogens, supporting the potential application of this compound in developing new antimicrobial agents .
  • Cancer Therapeutics : Research has highlighted the importance of quinoline compounds in cancer treatment due to their ability to inhibit RTKs. The structural characteristics of this compound suggest it may be effective against specific cancer types through targeted inhibition .
  • Neuroprotective Studies : Investigations into the neuroprotective properties of quinoline derivatives have shown promising results in inhibiting enzymes associated with neurodegeneration. This positions this compound as a potential candidate for further research in neuropharmacology .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential biological activity. The quinoline moiety also contributes to its distinct electronic properties, making it a valuable compound for various applications .

Biological Activity

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the condensation reaction between 2-phenylquinoline-4-carboxylic acid hydrazide and 2,4-dichlorobenzaldehyde under acidic conditions. The reaction yields the desired hydrazone derivative.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
1COLO205 (Colorectal)0.32
2H460 (Lung)0.89
3A498 (Renal)0.75
4SK-OV-3 (Ovarian)0.45

The compound's mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that it interacts with specific binding sites on tubulin, thereby disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound has shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The antimicrobial activity is thought to result from the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Case Studies

A notable study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various quinoline derivatives, including this compound. The study found that structural modifications could significantly enhance both anticancer and antimicrobial activities .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound through structural modifications. Studies have indicated that derivatives with improved solubility and bioavailability exhibit enhanced biological activity while minimizing toxicity profiles .

Key Findings:

  • Structure-Activity Relationship (SAR): Modifications at specific positions on the quinoline ring can lead to increased potency against cancer cell lines.
  • ADMET Properties: Preliminary ADMET profiling suggests favorable absorption and distribution characteristics, indicating potential for therapeutic use .

Q & A

Basic: How is the E-configuration of the hydrazide group confirmed experimentally?

Methodological Answer:
The E-configuration of the hydrazide group is confirmed using 1H-NMR spectroscopy (δ ~10.4 ppm for the NH proton) and IR spectroscopy (C=O stretch near 1644 cm⁻¹). For definitive proof, single-crystal X-ray diffraction (SC-XRD) is employed. For example, analogous hydrazides show dihedral angles <15° between aromatic rings, confirming planar geometry. Disorder in crystal structures, if present, is resolved using refinement software like SHELXL .

Basic: What synthetic strategies are used to prepare this carbohydrazide?

Methodological Answer:
The compound is synthesized via acid-catalyzed condensation between 2-phenylquinoline-4-carbohydrazide and 2,4-dichlorobenzaldehyde. Key steps include:

  • Solvent selection (e.g., ethanol or DMF) to enhance solubility.
  • Catalytic acetic acid or thiamine hydrochloride to accelerate imine bond formation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Yield optimization requires monitoring reaction time and temperature (typically 60–80°C) .

Advanced: How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

Methodological Answer:
Contradictions arise due to impurities, assay conditions, or structural analogs. To resolve:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values).
  • Dose-response curves : Perform triplicate assays with standardized protocols (e.g., MTT for cytotoxicity).
  • Structural analogs : Compare with derivatives (e.g., nitro or methoxy substituents) to identify activity trends. 2D-QSAR models can correlate substituent electronic properties (Hammett constants) with bioactivity .

Advanced: What challenges arise during crystallographic refinement of this compound?

Methodological Answer:
Common challenges include:

  • Disorder in aromatic rings : Observed in similar hydrazides (e.g., thiophene ring disorder in ). Mitigated using SHELXL’s PART/SUMP commands for split refinement.
  • Thermal motion : High displacement parameters (Ueq > 0.1 Ų) require anisotropic refinement and TWIN/BASF corrections for twinned data.
  • Hydrogen bonding networks : N–H···O interactions form dimers; hydrogen atom positions are refined using restraints .

Basic: Which analytical techniques confirm purity and stability of the compound?

Methodological Answer:

  • HPLC : Retention time matching against a reference standard.
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Determine decomposition temperatures (>200°C) and melting points.
  • X-ray Powder Diffraction (XRPD) : Confirms crystalline phase homogeneity.
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content) .

Advanced: How to design derivatives for enhanced antiproliferative activity?

Methodological Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the dichlorophenyl ring to enhance π-π stacking with DNA.
  • Molecular docking : Use AutoDock Vina to predict binding affinity with targets like topoisomerase II.
  • Synthetic routes : Optimize via microwave-assisted synthesis (e.g., 100°C, 30 min) for rapid library generation. Validate using 2D-QSAR with descriptors like logP and polar surface area .

Basic: How is the compound’s stability under varying pH conditions assessed?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor absorbance changes (λmax ~300–400 nm) in buffers (pH 1–13) over 24 hours.
  • LC-MS : Detect degradation products (e.g., hydrolyzed hydrazide or quinoline fragments).
  • Kinetic studies : Calculate half-life (t1/2) using first-order decay models. Stability is typically highest at pH 7–8 .

Advanced: What computational methods predict spectroscopic properties for structural validation?

Methodological Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) : Simulate IR and NMR spectra (e.g., C=O stretch at 1644 cm⁻¹ matches experimental data).
  • Chemical shift prediction : Tools like ACD/Labs or Gaussian09 calculate 1H/13C NMR shifts (deviation <0.3 ppm acceptable).
  • Crystal structure prediction (CSP) : Use Mercury CSD or Materials Studio to compare simulated and experimental PXRD patterns .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (potential irritant).
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes.
  • Storage : In airtight containers at –20°C, away from light and moisture .

Advanced: How to analyze non-covalent interactions in the crystal lattice?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···O, C–H···π) using CrystalExplorer.
  • Energy frameworks : Visualize interaction energies (electrostatic vs. dispersion) with CE-B3LYP.
  • Topological analysis (QTAIM) : Identify bond critical points for hydrogen bonds using AIMAll .

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